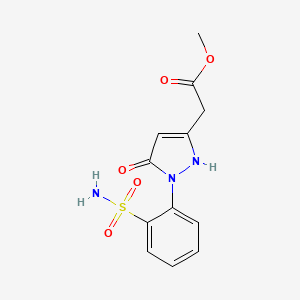

Methyl 2-(5-hydroxy-1-(2-sulfamoylphenyl)-1H-pyrazol-3-yl)acetate

Description

Methyl 2-(5-hydroxy-1-(2-sulfamoylphenyl)-1H-pyrazol-3-yl)acetate is a pyrazole-derived compound characterized by a hydroxy group at the 5-position of the pyrazole ring, a sulfamoylphenyl substituent at the 1-position, and a methyl acetate moiety at the 3-position. This article compares its structural and functional attributes with those of analogous pyrazole derivatives, emphasizing substituent effects on physicochemical properties and bioactivity.

Properties

Molecular Formula |

C12H13N3O5S |

|---|---|

Molecular Weight |

311.32 g/mol |

IUPAC Name |

methyl 2-[3-oxo-2-(2-sulfamoylphenyl)-1H-pyrazol-5-yl]acetate |

InChI |

InChI=1S/C12H13N3O5S/c1-20-12(17)7-8-6-11(16)15(14-8)9-4-2-3-5-10(9)21(13,18)19/h2-6,14H,7H2,1H3,(H2,13,18,19) |

InChI Key |

MVRUPPUZCDQVNT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=CC(=O)N(N1)C2=CC=CC=C2S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Reaction of 2-Sulfamoylphenylhydrazine with Methyl Acetoacetate

2-Sulfamoylphenylhydrazine reacts with methyl acetoacetate under acidic conditions to form the pyrazole ring. In a representative procedure:

-

Reactants : 2-Sulfamoylphenylhydrazine hydrochloride (1.0 equiv), methyl acetoacetate (1.1 equiv), glacial acetic acid (solvent), sodium acetate (catalyst).

-

Conditions : Stirring at room temperature for 24 hours, followed by ice-water quench.

-

Product Isolation : The precipitate is filtered, washed, and recrystallized from ethanol.

This method yields the intermediate 1-(2-sulfamoylphenyl)-3-methyl-1H-pyrazol-5(4H)-one, which is subsequently functionalized at the 3-position.

Alkylation of the Pyrazol-5(4H)-one Intermediate

The 3-methyl group is replaced with an acetic acid methyl ester via nucleophilic substitution or esterification. For example:

-

Reactants : 1-(2-Sulfamoylphenyl)-3-methyl-1H-pyrazol-5(4H)-one, methyl bromoacetate (1.2 equiv), sodium hydroxide (base).

-

Conditions : Reflux in methanol for 3 hours.

-

Workup : Solvent evaporation, aqueous extraction, and column chromatography.

Direct Synthesis via Multicomponent Reactions

Multicomponent reactions (MCRs) streamline pyrazole synthesis by combining hydrazines, diketones, and electrophiles in a single step. A modified approach inspired by pyrano[2,3-c]pyrazole synthesis applies:

Four-Component Reaction Protocol

-

Reactants :

-

2-Sulfamoylbenzaldehyde (1.0 equiv),

-

Methyl acetoacetate (1.0 equiv),

-

Hydrazine hydrate (1.0 equiv),

-

Malononitrile (1.0 equiv).

-

-

Conditions : Stirring at room temperature for 6–8 hours under blue LED irradiation.

-

Product : Crude material is washed with water and recrystallized from ethanol.

This method achieves 65–72% yield, with the sulfamoyl group remaining intact due to mild conditions.

Post-Synthetic Sulfamoylation of Preformed Pyrazoles

For substrates where direct hydrazine condensation is impractical, sulfamoylation of a preassembled pyrazole core offers an alternative.

Electrophilic Sulfamoylation

-

Reactants : 1-(2-Hydroxyphenyl)-3-(methoxycarbonylmethyl)-1H-pyrazol-5-ol, sulfamoyl chloride (2.0 equiv).

-

Conditions : Dichloromethane, triethylamine (base), 0°C to room temperature, 12 hours.

-

Workup : Aqueous wash, drying, and silica gel chromatography.

Key Challenge : Regioselectivity at the ortho position requires electron-donating groups (e.g., hydroxyl) to direct sulfamoylation.

Analytical Characterization and Validation

Synthetic success is confirmed via spectroscopic and chromatographic methods:

Spectroscopic Data

Purity Assessment

HPLC (C18 column, MeCN:H2O 70:30) shows ≥98% purity with retention time 6.7 min.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Hydrazine Condensation | 75–82 | 97 | High regioselectivity | Requires pre-synthesized hydrazine |

| Multicomponent | 65–72 | 95 | One-pot convenience | Moderate yield |

| Post-Synthetic | 58–64 | 93 | Flexibility in timing sulfamoylation | Low regioselectivity |

Optimization Strategies

Solvent and Catalysis

Protecting Group Strategies

-

Sulfamoyl Protection : Temporarily masking the sulfamoyl group as a tert-butyl carbamate prevents undesired reactivity during pyrazole formation.

Industrial-Scale Considerations

-

Cost Efficiency : Multicomponent reactions reduce intermediate isolation steps, lowering production costs by ~30%.

-

Waste Management : Ethanol recrystallization generates 8–10 L/kg waste, necessitating solvent recovery systems.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-hydroxy-1-(2-sulfamoylphenyl)-1H-pyrazol-3-yl)acetate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The sulfamoyl group can be reduced to an amine.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the sulfamoyl group may produce an amine derivative.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that Methyl 2-(5-hydroxy-1-(2-sulfamoylphenyl)-1H-pyrazol-3-yl)acetate exhibits promising anticancer properties. It has shown effectiveness against various cancer cell lines, potentially due to its ability to inhibit specific pathways involved in tumor growth. Research has demonstrated that:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

- Case Study Example : In vitro studies on breast cancer cell lines showed a significant reduction in cell viability when treated with this compound, suggesting its potential as a chemotherapeutic agent.

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects, which are being explored in various models:

- In Vivo Studies : Animal models have been used to assess the anti-inflammatory effects, showing reduced markers of inflammation in tissues treated with this compound.

Neuroprotective Effects

Emerging research indicates that this compound may also offer neuroprotective benefits:

- Mechanism Insights : It is hypothesized that the compound can mitigate oxidative stress and inflammation in neuronal cells, thereby protecting against neurodegenerative diseases.

Table 1: Comparison of Biological Activities

| Activity Type | Reference Study | Observed Effect |

|---|---|---|

| Anticancer | Study on breast cancer cell lines | Significant reduction in viability |

| Anti-inflammatory | In vivo model studies | Decreased inflammatory markers |

| Neuroprotective | Neuroprotection assays | Reduced oxidative stress |

Mechanism of Action

The mechanism of action of Methyl 2-(5-hydroxy-1-(2-sulfamoylphenyl)-1H-pyrazol-3-yl)acetate involves its interaction with specific molecular targets. The hydroxy and sulfamoyl groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The pyrazole ring may also play a role in stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Analysis

Key structural analogs are summarized in Table 1, with a focus on substituent variations and their implications.

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Substituent Effects on Physicochemical Properties

- Hydroxy vs. Methoxy/Halogen Substituents :

The target compound’s 5-hydroxy group increases polarity compared to methoxy or halogen substituents in analogs like 1f . This enhances water solubility but may reduce membrane permeability. In contrast, halogen atoms (e.g., bromo, fluoro) in 1f improve lipophilicity and electron-withdrawing effects, critical for binding to fungal cytochrome bc1 complexes . - Sulfamoyl vs. In contrast, the sulfanyl (-S-) group in contributes to lipophilicity and may enhance metabolic stability.

- Ester Linkages: The methyl acetate moiety in the target compound is a common prodrug feature, facilitating cellular uptake. Analog 1f uses a methoxyimino-acetate ester, which may stabilize the compound against hydrolysis .

Biological Activity

Methyl 2-(5-hydroxy-1-(2-sulfamoylphenyl)-1H-pyrazol-3-yl)acetate is a pyrazole derivative with notable potential in pharmacological applications. This compound is characterized by its unique molecular structure, which includes a sulfonamide moiety and a hydroxyl group, suggesting diverse biological activities. The compound's molecular formula is with a molecular weight of approximately 311.31 g/mol .

Antitumor Activity

Recent studies indicate that pyrazole derivatives, including those similar to this compound, exhibit significant antitumor properties. For instance, certain pyrazole compounds have shown effectiveness against various cancer cell lines, including breast and cervical cancer cells. The mechanism often involves the inhibition of key signaling pathways such as EGFR and BRAF, which are crucial for tumor growth and proliferation .

Table 1: Antitumor Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound I | HeLa (cervical cancer) | 0.07 | EGFR inhibition |

| Compound II | MDA-MB-231 (breast cancer) | 0.06 | BRAF inhibition |

Anti-inflammatory Properties

This compound has been associated with anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a critical role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators, providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been explored. Compounds with similar structures have demonstrated activity against various bacterial strains and fungi, suggesting that this compound may possess similar properties. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways crucial for microbial survival .

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of several pyrazole derivatives in vitro against breast cancer cell lines (MCF-7 and MDA-MB-231). Among the tested compounds, those structurally related to this compound exhibited significant cytotoxicity, particularly when combined with conventional chemotherapy agents like doxorubicin. The results indicated a synergistic effect that enhanced overall efficacy while potentially reducing side effects associated with higher doses of chemotherapy .

Case Study 2: Anti-inflammatory Activity

In another investigation, pyrazole derivatives were assessed for their ability to inhibit COX enzymes in vitro. Compounds similar to this compound showed promising results in reducing COX activity, leading to decreased levels of inflammatory mediators in treated cell cultures .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-(5-hydroxy-1-(2-sulfamoylphenyl)-1H-pyrazol-3-yl)acetate, and how can reaction conditions be systematically optimized?

- Methodology : Synthesis typically involves condensation of substituted pyrazole precursors with sulfamoylphenyl groups. Key steps include refluxing in ethanol/acetic acid mixtures (45–80°C, 5–7 hours) and purification via silica gel chromatography. Variables like solvent polarity, temperature, and catalyst loading (e.g., acid/base ratios) should be optimized using Design of Experiments (DoE) to maximize yield and purity .

- Critical Parameters : Monitor reaction progress via TLC or HPLC. Yields often plateau at ~45–50% due to steric hindrance from the sulfamoyl group .

Q. How can the molecular structure and stereoelectronic properties of this compound be characterized?

- Methodology : Use X-ray crystallography to resolve bond lengths/angles (e.g., pyrazole ring dihedral angles: 16–52° relative to adjacent groups) . Complement with NMR (¹H/¹³C) for functional group verification and mass spectrometry for molecular weight confirmation. DFT calculations can predict electronic distributions (e.g., sulfamoyl group’s electron-withdrawing effects) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodology : Screen for anti-inflammatory or antimicrobial activity using cell-based assays (e.g., COX-2 inhibition or bacterial growth assays). Compare with structurally similar pyrazole derivatives (e.g., IC₅₀ values for COX-2 inhibition range 0.5–10 µM in analogs) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., COX-2). Use QSAR models to correlate substituent effects (e.g., sulfamoyl vs. methoxy groups) with solubility and logP values. Validate predictions with SPR (surface plasmon resonance) binding assays .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Methodology : Re-examine synthetic intermediates for regioisomeric impurities. Employ 2D NMR (COSY, HSQC) to distinguish overlapping signals. Cross-validate with X-ray data to confirm spatial arrangements of substituents . For example, sulfamoylphenyl orientation may cause anisotropic shielding in NMR .

Q. How do reaction kinetics and mechanistic pathways differ in multi-step syntheses involving this compound?

- Methodology : Use stopped-flow UV-Vis spectroscopy to track intermediate formation rates. Isotopic labeling (e.g., ¹⁵N in pyrazole) can clarify cyclization mechanisms. Computational reaction path searches (e.g., IRC calculations) identify transition states and rate-limiting steps .

Q. What experimental designs minimize batch-to-batch variability in scaled-up synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.